Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate is an organic compound that features a complex structure incorporating a furan ring, a phenyl group, and a benzoate ester
Mechanism of Action
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Benzoylated products
The compound also contains a benzoyl group. Benzoylated compounds are often used in medicinal chemistry due to their diverse biological activities .
Environmental factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For instance, certain reactions involving furan derivatives are known to occur under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate typically involves multiple steps:
Formation of the Furan-2-yl Phenyl Intermediate: This step involves the coupling of a furan derivative with a phenyl group.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, where an ethylene oxide or a similar reagent introduces the hydroxyethyl group.
Carbamoylation: The hydroxyethylated intermediate undergoes carbamoylation using isocyanates to form the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-diones.
Reduction: The carbonyl groups in the benzoate ester and carbamoyl moieties can be reduced using agents like lithium aluminum hydride, resulting in alcohols and amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound’s structure suggests potential biological activity. The furan ring is known for its antimicrobial properties , and the benzoate ester can enhance the compound’s ability to interact with biological membranes. Research may explore its use as an antimicrobial agent or in drug design for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate: vs. : The thiophene analog might exhibit different electronic properties due to the sulfur atom, potentially altering its biological activity.
This compound: vs. : The pyridine analog could have enhanced binding affinity to certain biological targets due to the nitrogen atom in the ring.
Uniqueness
The presence of the furan ring in this compound provides unique electronic properties and potential biological activities that are distinct from its thiophene and pyridine analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
IUPAC Name |
methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-26-21(25)17-10-8-16(9-11-17)20(24)22-13-18(23)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,23H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIDPDHSJZJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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